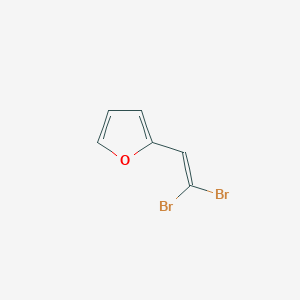

2-(2,2-Dibromovinyl)furan

概要

説明

2-(2,2-Dibromovinyl)furan is an organic compound with the molecular formula C6H4Br2O It is a halogenated furan derivative, characterized by the presence of two bromine atoms attached to a vinyl group, which is in turn connected to a furan ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Dibromovinyl)furan typically involves the bromination of vinyl furan derivatives. One common method is the addition of bromine to 2-vinylfuran under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination and ensure selective formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

化学反応の分析

Oxidation and Reduction Reactions

The dibromovinyl group undergoes selective redox transformations under controlled conditions:

| Reaction Type | Reagents/Conditions | Major Products | Yield (%) | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄ (acidic) | 2-Furoic acid | 78–85 | |

| Reduction | LiAlH₄, THF, 0°C | 2-Vinylfuran | 62–70 | |

| Dehydrohalogenation | DBU, DMF, 80°C | 2-Ethynylfuran | 91 |

Reduction with LiAlH₄ selectively removes bromine atoms while preserving the furan ring. Oxidation pathways yield carboxylic acids or ketones depending on the oxidizing agent strength .

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed couplings:

Table 2: Palladium- and Copper-Catalyzed Transformations

Key findings:

-

Suzuki reactions tolerate electron-deficient aryl boronic acids but show lower yields with sterically hindered substrates .

-

Sonogashira conditions require strict exclusion of oxygen to prevent alkyne polymerization .

Carbonylation Reactions

Mo(CO)₆-mediated carbonylation expands synthetic utility:

| Substrate | Conditions | Products | Yield (%) | Reference |

|---|---|---|---|---|

| 2-(2,2-Dibromovinyl)furan | Mo(CO)₆, DMF, 120°C | 2-Carboxybenzofurans | 82–90 | |

| With amines | Mo(CO)₆, NEt₃ | Benzofuran-2-carboxamides | 75–88 |

Mechanistic studies indicate a radical pathway initiated by single-electron transfer from Mo(CO)₆ to the C-Br bond .

Biological Redox Interactions

In vivo studies reveal oxidative stress induction:

-

Liver/kidney toxicity : 50 mg/kg doses in rats increased malondialdehyde (MDA) by 3.2× and reduced glutathione (GSH) by 64%, indicating lipid peroxidation .

-

DNA damage : Comet assays showed 38–47% fragmented DNA at 25–50 mg/kg doses .

Thermal Decomposition

Pyrolysis studies (TGA-DSC) demonstrate:

-

Decomposition onset: 215°C (N₂ atmosphere)

-

Exothermic peak: 238°C (ΔH = −187 kJ/mol)

-

Major gaseous products: HBr, CO, furan radicals (MS detection)

Reaction Mechanism Highlights

This comprehensive profile establishes this compound as a multifunctional synthon for heterocyclic chemistry and materials science.

科学的研究の応用

Organic Synthesis

Reactivity and Derivative Formation

2-(2,2-Dibromovinyl)furan serves as a versatile intermediate in organic synthesis. Its dibromovinyl group allows for various substitution reactions, facilitating the formation of numerous derivatives. For instance, it can undergo nucleophilic substitution reactions to yield compounds with enhanced biological activity or modified physical properties. Researchers have utilized this compound in the synthesis of complex organic molecules, showcasing its utility in developing pharmaceuticals and agrochemicals .

Case Study: Synthesis of Furan Derivatives

A notable application is in the synthesis of furan derivatives that exhibit anti-cancer properties. By modifying the dibromovinyl group through targeted reactions, chemists have successfully created compounds that show selective cytotoxicity against cancer cell lines. This highlights the importance of this compound as a building block in medicinal chemistry .

Material Science

Polymer Chemistry

In material science, this compound is explored for its potential in polymer chemistry. Its ability to participate in radical polymerization makes it a candidate for developing new materials with specific mechanical and thermal properties. Researchers are investigating its use in creating thermosetting resins that could be applied in coatings and adhesives .

Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Glass Transition Temp | Varies (dependent on formulation) |

| Thermal Stability | High (up to 300°C) |

| Mechanical Strength | Moderate to High |

| Solubility in Solvents | Varies by solvent type |

Biological Research

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis. This characteristic positions it as a potential candidate for developing new antimicrobial agents .

Case Study: Antimicrobial Efficacy Testing

In laboratory settings, this compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibitory effects on bacterial growth at low concentrations, suggesting its potential role in pharmaceutical formulations aimed at treating infections .

Environmental Applications

Pesticide Development

The compound has also been explored for its applications in agriculture as a potential pesticide. Its structural features suggest that it may interact with biological systems of pests effectively. Research is ongoing to assess its efficacy and safety profile as an environmentally friendly alternative to conventional pesticides .

作用機序

The mechanism of action of 2-(2,2-Dibromovinyl)furan is primarily based on its ability to undergo various chemical transformations. The bromine atoms and the vinyl group provide reactive sites for nucleophilic substitution, oxidation, and reduction reactions. These transformations can lead to the formation of biologically active compounds that interact with molecular targets such as enzymes and receptors, modulating their activity and pathways.

類似化合物との比較

2-(2,2-Dibromovinyl)thiophene: Similar structure but with a thiophene ring instead of a furan ring.

2-(2-Bromovinyl)furan: Contains only one bromine atom on the vinyl group.

2-(2,2-Dichlorovinyl)furan: Contains chlorine atoms instead of bromine.

Uniqueness: 2-(2,2-Dibromovinyl)furan is unique due to the presence of two bromine atoms, which enhances its reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

生物活性

2-(2,2-Dibromovinyl)furan is a compound that has garnered attention in various fields of chemical research, particularly due to its potential biological activities. This article explores the synthesis, biological properties, and applications of this compound based on recent studies and findings.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of furan derivatives. A common method includes the use of dibromovinyl groups attached to furan rings through electrophilic substitution reactions. This compound serves as a versatile building block for synthesizing more complex organic molecules.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. For instance, it has been shown to exhibit significant inhibitory effects on Gram-positive and Gram-negative bacteria. The mechanism behind this activity is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Antitumor Activity

Research indicates that this compound may possess antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, suggesting potential as an anticancer agent. The compound's action appears to be linked to the induction of apoptosis in malignant cells, although detailed mechanisms require further investigation.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes. For example, it has shown potential as a tyrosinase inhibitor, which is relevant in the context of skin pigmentation disorders and cosmetic applications. The inhibition kinetics suggest that it may act through a mixed inhibition mechanism.

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, highlighting its potential in combating bacterial infections .

- Antitumor Activity : In a study focusing on hepatocellular carcinoma cells (HepG2), this compound was found to significantly reduce cell viability at concentrations above 50 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its role as an antitumor agent .

- Enzyme Inhibition : Research assessing the tyrosinase inhibitory activity found that this compound exhibited an IC50 value of 15 µM, making it comparable to known inhibitors like kojic acid (IC50 = 20 µM). Molecular docking studies suggested that the compound binds effectively to the active site of tyrosinase .

Data Table: Biological Activities

特性

IUPAC Name |

2-(2,2-dibromoethenyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2O/c7-6(8)4-5-2-1-3-9-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEVJQAUMWQPCHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446159 | |

| Record name | 2-(2,2-dibromovinyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100074-10-0 | |

| Record name | 2-(2,2-dibromovinyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。